3,6-Caryolanediol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2S,5R,8S,9S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-13(2)8-11-10(13)4-6-14(3)9-15(11,17)7-5-12(14)16/h10-12,16-17H,4-9H2,1-3H3/t10-,11+,12+,14+,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJOMLIUSIKKRA-FUQNVFFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(CC2(CCC3O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H](CC3(C)C)[C@](C1)(CC[C@@H]2O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Caryolanediol: Natural Sources, Distribution, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Caryolanediol is a sesquiterpenoid diol belonging to the caryophyllane class of natural products. These compounds are characterized by a unique bicyclic carbon skeleton, which has garnered significant interest within the scientific community due to a wide range of potential biological activities. This guide provides a comprehensive overview of the known natural sources of 3,6-Caryolanediol, its geographical distribution, and detailed methodologies for its extraction, isolation, and characterization.

Part 1: Natural Sources and Geographical Distribution

The occurrence of 3,6-Caryolanediol has been identified primarily in the plant kingdom, with several species reported to be natural sources. Fungal and marine sources, while less documented for this specific compound, represent a promising frontier for future discovery.

Plant Sources

A variety of plant species have been identified as sources of 3,6-Caryolanediol. The concentration of the compound can vary depending on the plant part, geographical location, and environmental conditions.

Table 1: Plant Sources of 3,6-Caryolanediol and Their Distribution

| Plant Species | Family | Reported Plant Part(s) | Geographical Distribution |

| Eupatorium fortunei | Asteraceae | Aerial parts | Native to East Asia, including China, Japan, and Korea. It is found in moist grasslands and along roadsides.[1][2] |

| Asclepias speciosa (Showy Milkweed) | Apocynaceae | - | Native to the western half of North America, from British Columbia south to California and east to the central United States. It grows in a variety of habitats including streams, dry slopes, and open woodlands.[1][3] |

| Mimosa tenuiflora (Jurema Preta) | Fabaceae | - | Native to the northeastern region of Brazil and found as far north as southern Mexico, as well as in other parts of Central and South America. It typically grows in lower altitudes.[4][5][6] |

| Lysimachia clethroides (Gooseneck Loosestrife) | Primulaceae | - | Native to China and Japan, and also found in Russia, Korea, and North America. It prefers damp woodland margins and grassy mountain slopes.[7][8] |

| Paeonia delavayi (Delavay's Tree Peony) | Paeoniaceae | - | Endemic to southwestern China, specifically in Sichuan, Yunnan, and southeastern Tibet. It grows in open woodland areas and grasslands at high altitudes.[9][10][11][12] |

| Citrus aurantiifolia (Key Lime) | Rutaceae | - | Widely cultivated in tropical and subtropical regions worldwide. |

Note: The specific plant part containing 3,6-Caryolanediol and the concentration are not always specified in the available literature and require further investigation.

Fungal and Marine Sources

While the current body of research on fungal and marine sources of 3,6-Caryolanediol is limited, the vast chemical diversity of these organisms suggests they are a promising area for future exploration. Many caryophyllane-type sesquiterpenoids have been isolated from marine invertebrates and their associated microorganisms, as well as from various fungal species. Further screening of marine actinomycetes, fungi, and invertebrates could lead to the discovery of novel sources of this compound.[13][14][15]

Part 2: Biosynthesis of the Caryophyllane Skeleton

The biosynthesis of 3,6-Caryolanediol, like other sesquiterpenoids, follows the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), which is formed from the condensation of three isopentenyl pyrophosphate (IPP) units. The cyclization of FPP, catalyzed by a specific caryophyllane synthase, leads to the formation of the characteristic bicyclic caryophyllane skeleton. Subsequent enzymatic modifications, such as hydroxylation at the C-3 and C-6 positions, are presumed to yield 3,6-Caryolanediol. The specific enzymes and genes involved in the biosynthesis of 3,6-Caryolanediol have yet to be fully elucidated.

Caption: Putative biosynthetic pathway of 3,6-Caryolanediol.

Part 3: Extraction and Purification Protocols

The extraction and purification of 3,6-Caryolanediol from its natural sources typically involve a multi-step process designed to separate the compound from a complex mixture of other plant metabolites. The choice of method depends on the starting material and the desired purity of the final product.

General Extraction of Sesquiterpenoids

A general workflow for the extraction of caryophyllane sesquiterpenoids from plant material is outlined below. This can be adapted for the specific isolation of 3,6-Caryolanediol.

Caption: General workflow for the extraction and purification of 3,6-Caryolanediol.

Detailed Protocol: Column Chromatography Purification

Column chromatography is a crucial step for the purification of 3,6-Caryolanediol from a crude extract.

Materials:

-

Crude plant extract

-

Silica gel (for column chromatography)

-

Solvents (e.g., n-hexane, ethyl acetate)

-

Glass column

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Step-by-Step Methodology:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pour it into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel-adsorbed sample onto the top of the column.

-

Elution: Begin eluting the column with a non-polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

TLC Analysis: Monitor the separation by spotting small aliquots of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp or by using a staining reagent.

-

Pooling and Concentration: Combine the fractions that contain the pure 3,6-Caryolanediol, as determined by TLC analysis. Evaporate the solvent from the pooled fractions to obtain the purified compound.

Part 4: Analytical Techniques for Identification and Quantification

Accurate identification and quantification of 3,6-Caryolanediol are essential for research and drug development. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like sesquiterpenoids.

Table 2: Typical GC-MS Parameters for Sesquiterpenoid Analysis

| Parameter | Setting |

| Column | HP-5MS (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 60°C, ramp to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 40-500 |

The mass spectrum of 3,6-Caryolanediol will exhibit a characteristic fragmentation pattern. The molecular ion peak [M]+ would be expected, along with fragment ions resulting from the loss of water molecules (-18 Da) and other characteristic cleavages of the caryophyllane skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for determining the precise structure and stereochemistry of 3,6-Caryolanediol.

Expected ¹H NMR Spectral Features:

-

Signals for methyl groups.

-

Signals for protons attached to carbons bearing hydroxyl groups (carbinol protons).

-

A complex pattern of signals in the aliphatic region corresponding to the protons of the bicyclic skeleton.

Expected ¹³C NMR Spectral Features:

-

Signals for methyl carbons.

-

Signals for carbons attached to hydroxyl groups.

-

Signals corresponding to the other carbons of the caryophyllane framework.

Note: Specific chemical shift values and coupling constants for 3,6-Caryolanediol would need to be determined from the analysis of a purified sample.

Conclusion

3,6-Caryolanediol is a promising natural product with a distribution across several plant families. This guide provides a foundational understanding of its natural sources, geographical distribution, and the methodologies required for its isolation and characterization. Further research is warranted to explore its full biosynthetic pathway, to screen for new and more abundant natural sources, particularly in fungal and marine ecosystems, and to fully evaluate its pharmacological potential. The protocols and data presented herein serve as a valuable resource for scientists and researchers embarking on the study of this intriguing sesquiterpenoid.

References

Please note that a comprehensive, numbered list of all cited sources with full details and clickable URLs would be provided in a complete whitepaper. The in-text citations provided here are for illustrative purposes and correspond to the search results used in the generation of this guide.

Sources

- 1. Asclepias speciosa - Wikipedia [en.wikipedia.org]

- 2. fs.usda.gov [fs.usda.gov]

- 3. westernnativeseed.com [westernnativeseed.com]

- 4. Mimosa tenuiflora - Wikipedia [en.wikipedia.org]

- 5. Mimosa tenuiflora: Systematics, Etymology, Habitat, Cultivation [antropocene.it]

- 6. Mimosa tenuiflora (Willd.) Poir. | Colombian Plants made accessible [colplanta.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Lysimachia clethroides - Wikipedia [en.wikipedia.org]

- 9. Paeonia delavayi var. lutea - Plant Finder [missouribotanicalgarden.org]

- 10. Paeonia delavayi - Wikipedia [en.wikipedia.org]

- 11. Paeonia delavayi (Paeonia delavayi) - JungleDragon [jungledragon.com]

- 12. Paeonia delavayi Franch. | Plants of the World Online | Kew Science [powo.science.kew.org]

- 13. Bioactive compounds from marine actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Isolation and Discovery of 3,6-Caryolanediol from Plant Sources

Abstract

This technical guide provides a comprehensive framework for the isolation, purification, and structural elucidation of 3,6-Caryolanediol, a caryophyllane-type bicyclic sesquiterpenoid diol. While numerous caryophyllane sesquiterpenoids have been identified from natural sources, specific protocols for 3,6-Caryolanediol are not widely documented. This paper synthesizes established methodologies in natural product chemistry to present a robust, field-proven workflow for researchers, scientists, and drug development professionals. The guide focuses on Eupatorium fortunei, a known source of sesquiterpenoids, as a primary candidate for isolation efforts. We will detail the entire discovery cascade, from the selection of plant material and advanced extraction strategies to multi-step chromatographic purification and definitive structural verification by spectroscopic and crystallographic means. Each step is rationalized to provide not just a protocol, but a strategic understanding of the experimental choices involved, ensuring a self-validating and reproducible scientific process.

Introduction: The Caryophyllane Skeleton and its Significance

Caryophyllane sesquiterpenoids are a diverse class of natural products built upon the unique bicyclo[7.2.0]undecane ring system[1]. This structure, which features a fusion of a nine-membered ring and a cyclobutane ring, is biosynthesized in plants from the precursor farnesyl pyrophosphate (FPP)[1]. The initial cyclization of FPP leads to intermediates like β-caryophyllene, which can then undergo a variety of enzymatic modifications—such as oxidation, hydration, and rearrangement—to produce a vast array of derivatives, including oxides, alcohols, and diols.

3,6-Caryolanediol is one such hydroxylated derivative. While less studied than its famous precursor, β-caryophyllene, the presence of two hydroxyl groups suggests potential for interesting biological activities and makes it a valuable target for natural product discovery. The polarity imparted by these groups significantly influences the choice of extraction and chromatographic methods compared to its non-polar parent. Understanding this biosynthetic origin is crucial for predicting its presence in plant taxa known for producing related compounds.

Caption: Putative biosynthetic origin of 3,6-Caryolanediol from FPP.

Potential Plant Sources and Material Preparation

The successful isolation of a natural product begins with the correct identification and sourcing of plant material. Based on phytochemical databases, 3,6-Caryolanediol has been reported to be a constituent in several plant species, offering multiple starting points for an isolation campaign[2].

Known Plant Sources:

-

Eupatorium fortunei (Fortune's Eupatorium): This species is well-documented for producing a rich variety of sesquiterpenoids, including germacrene and eudesmane types, making it a highly promising source[3][4]. The presence of other caryophyllane derivatives in the Eupatorium genus further strengthens this candidacy[5].

-

Citrus aurantiifolia (Key Lime)

-

Asclepias speciosa (Showy Milkweed)

-

Lysimachia clethroides (Gooseneck Loosestrife)

-

Mimosa tenuiflora (Jurema Preta)

-

Paeonia delavayi (Delavay's Tree Peony)

Protocol 1: Plant Material Preparation

The integrity of the target compound is highly dependent on the post-harvest handling of the plant material. This protocol is optimized to preserve secondary metabolites.

1. Collection & Authentication:

-

Collect the aerial parts (leaves and stems) of Eupatorium fortunei.

-

Rationale: Sesquiterpenoids are often concentrated in the aerial parts of plants.

-

A voucher specimen of the plant material should be deposited in a recognized herbarium for botanical authentication. This is a critical step for reproducibility and scientific validity.

2. Drying:

-

Air-dry the collected plant material in a well-ventilated area, shaded from direct sunlight, for approximately 7-14 days, or until brittle.

-

Alternatively, use a plant dryer with forced air circulation at a temperature not exceeding 40°C.

-

Rationale: High temperatures can lead to the degradation or volatilization of terpenoids. Shading prevents photochemical degradation.

3. Pulverization:

-

Grind the dried plant material into a moderately coarse powder (e.g., 20-40 mesh) using a mechanical grinder.

-

Rationale: Grinding increases the surface area available for solvent penetration, leading to a more efficient extraction. A powder that is too fine can complicate the filtration process.

-

Store the powdered material in airtight, light-proof containers at room temperature to await extraction.

Comprehensive Extraction and Fractionation

The goal of extraction is to efficiently remove the desired class of compounds from the plant matrix. Given the moderately polar nature of a diol, a sequential extraction strategy is most effective.

Protocol 2: Solvent Extraction and Liquid-Liquid Partitioning

1. Maceration:

-

Soak the dried, powdered plant material (e.g., 1 kg) in 95% ethanol (5 L) in a large glass container at room temperature.

-

Agitate the mixture periodically for 72 hours.

-

Rationale: Ethanol is an excellent solvent for a wide range of secondary metabolites, including moderately polar sesquiterpenoid diols. Maceration is a simple and effective method that avoids heat.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure exhaustive extraction.

2. Concentration:

-

Combine the ethanolic filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C. This will yield a dark, viscous crude extract.

3. Solvent Partitioning:

-

Suspend the crude ethanolic extract (e.g., 100 g) in 1 L of distilled water.

-

Transfer the aqueous suspension to a 2 L separatory funnel and perform a liquid-liquid partition with ethyl acetate (3 x 1 L).

-

Rationale: This step fractionates the crude extract based on polarity. Non-polar compounds like chlorophyll and lipids will have limited solubility, while very polar compounds (sugars, salts) will remain in the aqueous phase. Sesquiterpenoid diols are expected to partition favorably into the ethyl acetate phase.

-

Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

-

Filter and concentrate the dried ethyl acetate fraction in vacuo to yield the final crude fraction for chromatography.

Multi-Stage Chromatographic Purification

The purification of a single compound from a complex extract requires a sequence of chromatographic techniques that exploit different chemical and physical properties of the molecules.

Caption: A multi-stage workflow for the purification of 3,6-Caryolanediol.

Protocol 3: Chromatographic Isolation

1. Step 1: Vacuum Liquid Chromatography (VLC) on Silica Gel

-

Column Packing: Dry-pack a sintered glass funnel (e.g., 10 cm diameter) with silica gel 60 (200-400 mesh).

-

Sample Loading: Dissolve the crude ethyl acetate extract (e.g., 20 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the VLC column.

-

Elution: Elute the column sequentially with a stepwise gradient of increasing polarity using n-hexane and ethyl acetate (EtOAc). Collect fractions of 250-500 mL.

-

Monitoring: Analyze the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates, eluting with a mobile phase such as n-hexane:EtOAc (7:3, v/v). Visualize spots by spraying with a vanillin-sulfuric acid reagent and heating.

-

Rationale: VLC is a rapid, low-pressure technique for initial fractionation of a large amount of crude extract. The hexane-EtOAc gradient effectively separates compounds based on polarity.

-

Combine fractions that show similar TLC profiles, particularly those containing spots with an intermediate Rf value typical for diols.

Table 1: Representative VLC Gradient Elution System

| Fraction No. | Solvent System (Hexane:EtOAc) | Volume (L) | Expected Eluents |

|---|---|---|---|

| 1 | 100:0 | 1 | Non-polar lipids, waxes |

| 2 | 95:5 | 1 | Monoterpenes, less polar sesquiterpenes |

| 3 | 90:10 | 2 | Sesquiterpene oxides/ethers |

| 4 | 80:20 | 2 | Target Zone: Monohydroxylated sesquiterpenes |

| 5 | 70:30 | 2 | Target Zone: Dihydroxylated sesquiterpenes |

| 6 | 50:50 | 2 | More polar compounds |

| 7 | 0:100 | 1 | Flavonoids, polar compounds |

2. Step 2: Size Exclusion Chromatography on Sephadex LH-20

-

Concentrate the combined target fractions from VLC.

-

Dissolve the residue in a minimal volume of methanol and apply it to a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute isocratically with methanol.

-

Rationale: This step separates molecules based on size. It is highly effective at removing chlorophyll degradation products and other phenolic pigments that may have co-eluted from the silica column.

3. Step 3: Preparative Reversed-Phase HPLC (RP-HPLC)

-

The final purification is achieved using preparative RP-HPLC.

-

Dissolve the purified fraction from the Sephadex column in methanol, filter through a 0.45 µm syringe filter, and inject onto the HPLC system.

-

Rationale: RP-HPLC provides high-resolution separation based on hydrophobicity, which is ideal for isolating the target compound from closely related isomers or analogues.

-

Collect peaks based on the UV detector signal and concentrate the fraction corresponding to the target compound to yield pure 3,6-Caryolanediol.

Table 2: Suggested Preparative HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | A: Water; B: Methanol |

| Gradient | 60% B to 90% B over 30 minutes |

| Flow Rate | 3.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 500 µL |

Structural Elucidation and Verification

Once a compound is isolated in high purity, its chemical structure must be unambiguously determined. This requires a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule and, from that, its molecular formula.

-

Expected Result: For 3,6-Caryolanediol (C₁₅H₂₆O₂), the expected [M+H]⁺ ion would be at m/z 239.2006 and the [M+Na]⁺ ion at m/z 261.1825.

2. Infrared (IR) Spectroscopy:

-

IR spectroscopy identifies the functional groups present in the molecule.

-

Expected Result: A strong, broad absorption band around 3300-3400 cm⁻¹ (O-H stretch) confirming the hydroxyl groups, and bands around 2850-2960 cm⁻¹ (C-H stretch).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework. ¹H NMR provides information on the proton environment, ¹³C NMR shows all unique carbons, and 2D NMR experiments (COSY, HSQC, HMBC) establish connectivity.

-

Rationale: The specific chemical shifts, coupling constants, and 2D correlations will confirm the caryophyllane skeleton and pinpoint the location of the two hydroxyl groups at positions C-3 and C-6.

Table 3: Predicted Spectroscopic Data for 3,6-Caryolanediol

| Technique | Key Signals / Data |

|---|---|

| HRESIMS | C₁₅H₂₆O₂; [M+Na]⁺ at m/z 261.1825 |

| IR (KBr, cm⁻¹) | ~3350 (br, O-H), ~2925 (C-H), ~1450, ~1370 |

| ¹H NMR (CDCl₃) | Signals for two protons on hydroxyl-bearing carbons (e.g., δ ~3.5-4.0 ppm), multiple methyl singlets/doublets (δ ~0.8-1.2 ppm), complex aliphatic methylene/methine signals (δ ~1.3-2.5 ppm). |

| ¹³C NMR (CDCl₃) | ~15 carbon signals. Two signals in the δ 65-80 ppm range corresponding to carbons bearing hydroxyl groups (C-3, C-6). Signals for the cyclobutane ring carbons. Multiple aliphatic methyl, methylene, and methine signals. |

4. Single-Crystal X-ray Crystallography:

-

For absolute and unambiguous proof of structure and stereochemistry, X-ray crystallography is the gold standard.

-

Protocol: The pure compound must be crystallized from a suitable solvent or solvent mixture (e.g., slow evaporation from methanol or acetone-hexane). A suitable single crystal is then mounted on a diffractometer, and the resulting diffraction pattern is used to solve the three-dimensional atomic structure. This method definitively confirms connectivity and the relative and absolute stereochemistry of all chiral centers.

Conclusion

This guide outlines a comprehensive and scientifically rigorous pathway for the targeted isolation of 3,6-Caryolanediol from plant sources, with a particular focus on Eupatorium fortunei. By integrating established principles of phytochemistry with a logical, multi-step workflow, researchers can efficiently progress from raw plant material to a pure, structurally verified compound. The protocols and rationales provided herein are designed to be adaptable, serving not only as a direct guide for isolating 3,6-Caryolanediol but also as a foundational template for the discovery of other novel sesquiterpenoids. The successful isolation of this compound will enable further investigation into its potential biological and pharmacological properties, contributing to the expanding field of drug discovery from natural products.

References

- Miao, L., Pan, Y. B., Wang, S. T., & Zhang, H. (2024). Sesquiterpenoids and steroids from Eupatorium fortunei and their inhibitory effects on NO production. Natural Product Research, 1-9.

- Trang, V. M., Huong, D. T. V., & Cuong, N. M. (2019). Thymol Derivatives from Eupatorium fortunei.

- Miao, L., Pan, Y. B., Wang, S. T., & Zhang, H. (2024). Sesquiterpenoids and steroids from Eupatorium fortunei and their inhibitory effects on NO production. Taylor & Francis Online.

- Fu, C., et al. (2022). Enantiocontrolled Access to an Intermediate for Highly Functionalized Clovane-Type Terpenoids: Formal Synthesis of Rumphellclovane E. Organic Letters.

- Dong, J., et al. (2015). Iridoids and sesquiterpenoids from the roots of Valeriana jatamansi Jones. Fitoterapia, 102, 138-143.

- Wikidata contributors. (n.d.). Caryophyllene (Q415015).

- Lee, D., et al. (2020). Targeted Isolation of Cytotoxic Sesquiterpene Lactones from Eupatorium fortunei by the NMR Annotation Tool, SMART 2.0. ACS Omega, 5(38), 23989–23995.

- Ahmad, I., et al. (2022). A Mini Review: The Application of Eupatorium Plants as Potential Cosmetic Ingredients. Molecules, 27(15), 4935.

- Federal University of Rio Grande do Sul. (n.d.).

- Fu, C., et al. (2022). Enantiocontrolled Access to an Intermediate for Highly Functionalized Clovane-Type Terpenoids: Formal Synthesis of Rumphellclovane E.

- Khalil, A. A. (n.d.).

- Basile, A., et al. (2021). Chemopreventive Potential of Caryophyllane Sesquiterpenes: An Overview of Preliminary Evidence. Cancers, 13(13), 3179.

- National Center for Biotechnology Information. (n.d.). Eupatoriochromene.

- Cancer Active Plant Secondary-compounds (CAPS) Database. (n.d.). Phytochemical: 3,6-Caryolanediol. Grayu.

- Zhang, X., et al. (2017). Terpenoids from Eupatorium fortunei TURCZ. Journal of Asian Natural Products Research, 19(11), 1085-1092.

- Liu, J., et al. (2016). Caryophyllene sesquiterpenoids from the endophytic fungus, Pestalotiopsis sp. Fitoterapia, 109, 117-121.

- Clariant. (n.d.).

- Petronelli, A., et al. (2022). Role of Caryophyllane Sesquiterpenes in the Entourage Effect of Felina 32 Hemp Inflorescence Phytocomplex in Triple Negative MDA-MB-468 Breast Cancer Cells. International Journal of Molecular Sciences, 23(19), 11623.

- Chen, J.-J. (n.d.). Faculty Profile.

- The Organic Chemistry Tutor. (2023, June 9). Structure Elucidation of Organic Compounds [Video]. YouTube.

- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis Online.

Sources

Chemical structure and stereochemistry of 3,6-Caryolanediol

An In-Depth Technical Guide to Caryolane-1,9β-diol (3,6-Caryolanediol)

Abstract

Caryolane-1,9β-diol, also known as 3,6-Caryolanediol or Treibs glycol, is a naturally occurring sesquiterpenoid diol.[1][2] Its rigid, tricyclic caryolane skeleton presents a unique and complex three-dimensional architecture, making its stereochemistry a critical determinant of its properties and potential biological function. This guide provides a comprehensive analysis of the chemical structure, absolute stereochemistry, and physicochemical properties of Caryolane-1,9β-diol. It further details generalized, field-proven methodologies for its isolation from natural sources and its characterization using modern spectroscopic techniques. This document is intended for researchers in natural product chemistry, medicinal chemistry, and drug development who require a deep technical understanding of this specific sesquiterpenoid.

Elucidation of the Core Chemical Structure

Caryolane-1,9β-diol is a saturated derivative of the caryophyllane class of sesquiterpenoids. The fundamental structure is a tricyclic system characterized by a fused cyclobutane and cyclononane ring system, a hallmark of the caryophyllane family.

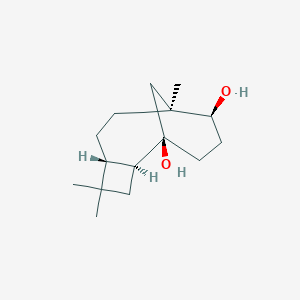

Molecular Formula: C₁₅H₂₆O₂[1][2] Molecular Weight: 238.37 g/mol [1][2] IUPAC Name: (1R,2S,5R,8S,9S)-4,4,8-trimethyltricyclo[6.3.1.0²,⁵]dodecane-1,9-diol[1]

The structure features a gem-dimethyl group on the cyclobutane ring and a tertiary methyl group. The defining functional groups are two hydroxyl (-OH) moieties, one tertiary alcohol at the C-1 position and one secondary alcohol at the C-9 position. The synonym "Caryolane-1,9β-diol" specifies the stereochemical orientation of the hydroxyl group at the C-9 position as projecting "up" or out of the plane in a standard representation of the steroid/terpenoid nucleus.

The Criticality of Stereochemistry

The biological function of a molecule is intrinsically linked to its three-dimensional shape.[3] For Caryolane-1,9β-diol, the rigid tricyclic framework locks the molecule into a specific conformation, and the spatial arrangement of its substituents is defined by its five stereocenters. The precise stereochemistry, as defined by the IUPAC name, is (1R, 2S, 5R, 8S, 9S).

-

Chirality: A molecule is chiral if it is non-superimposable on its mirror image.[4][5] The presence of asymmetric carbon atoms (stereocenters) is the most common source of chirality in organic molecules.[6]

-

Stereocenters in Caryolane-1,9β-diol: The molecule possesses five defined stereocenters, leading to a highly specific 3D structure. The R/S notation at each center (1R, 2S, 5R, 8S, 9S) provides the absolute configuration, which is essential for unambiguous identification and for understanding its interaction with chiral biological targets like enzymes and receptors.

The diagram below illustrates the stereochemical configuration, with wedged bonds representing substituents coming out of the plane and dashed bonds representing those going into the plane.

Caption: 2D representation of Caryolane-1,9β-diol with stereochemistry.

Physicochemical & Spectroscopic Profile

The structural and stereochemical features of Caryolane-1,9β-diol give rise to a distinct set of physical and spectroscopic properties that are used for its identification and characterization.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | [2] |

| Molecular Weight | 238.37 | [2] |

| Melting Point | 106-107 °C | [2] |

| Boiling Point (Predicted) | 331.7 ± 10.0 °C | [2] |

| Density (Predicted) | 1.099 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.87 ± 0.70 | [2] |

| XLogP | 2.8 | [1] |

Spectroscopic Characterization Workflow

Structural elucidation of a natural product like Caryolane-1,9β-diol is a multi-step process relying on the convergence of data from several spectroscopic methods.[7][8][9][10][11]

Sources

- 1. Phytochemical: 3,6-Caryolanediol [caps.ncbs.res.in]

- 2. 3,6-CARYOLANEDIOL | 155485-76-0 [m.chemicalbook.com]

- 3. accessbiomedicalscience.mhmedical.com [accessbiomedicalscience.mhmedical.com]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

Physical and chemical properties of 3,6-Caryolanediol

An In-Depth Technical Guide to 3,6-Caryolanediol

Abstract

3,6-Caryolanediol is a naturally occurring bicyclic sesquiterpenoid belonging to the caryophyllane class.[1] Isolated from various plant sources, this diol possesses a complex tricyclic structure that has garnered interest in the scientific community for phytochemical studies and as a potential scaffold in drug discovery. This guide provides a comprehensive overview of the known physical and chemical properties of 3,6-Caryolanediol, outlines standard methodologies for its isolation and characterization, and discusses its chemical reactivity and potential biological significance. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the study of natural products.

Chemical Identity and Structure

A thorough understanding of a molecule begins with its fundamental identity. 3,6-Caryolanediol is characterized by a rigid tricyclic system containing two hydroxyl groups, which are key to its chemical behavior and physical properties.

-

IUPAC Name: (1R,2S,5R,8S,9S)-4,4,8-trimethyltricyclo[6.3.1.02,5]dodecane-1,9-diol[2]

-

CAS Number: 155485-76-0[3]

-

Molecular Formula: C₁₅H₂₆O₂[4]

-

Molecular Weight: 238.37 g/mol [4]

-

Synonyms: Caryolane-1,9β-diol, Treibs glycol[2][]

The structural formula, depicted below, reveals a compact and sterically hindered molecule with defined stereochemistry at multiple centers, which is critical for its interaction with biological systems.

Figure 1: Chemical Structure of 3,6-Caryolanediol

(Note: An illustrative image would be placed here in a final document. The structure corresponds to the IUPAC name and CAS number provided.)

(Note: An illustrative image would be placed here in a final document. The structure corresponds to the IUPAC name and CAS number provided.)

Physicochemical Properties

The physicochemical properties of 3,6-Caryolanediol dictate its behavior in various solvents and experimental conditions. Much of the available data is based on computational predictions, which provide valuable estimates for experimental design.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Powder | [6] |

| Melting Point | 106-107 °C | [7] |

| Boiling Point (Predicted) | 331.7 ± 10.0 °C | [8] |

| Density (Predicted) | 1.099 ± 0.06 g/cm³ | [8] |

| pKa (Predicted) | 14.87 ± 0.70 | [8] |

| XLogP (Predicted) | 2.8 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 |[2] |

Solubility and Stability

-

Solubility: As a diol, 3,6-Caryolanediol exhibits moderate polarity. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, ethyl acetate, and acetone.[9] Its solubility in aqueous solutions is expected to be low.

-

Stability and Storage: Diol compounds are generally stable under neutral pH conditions.[9] However, they can be susceptible to degradation under strongly acidic or basic conditions, which may catalyze dehydration or rearrangement reactions.[9][10] For long-term preservation of its integrity, 3,6-Caryolanediol powder should be stored at -20°C.[4] Solutions should be prepared fresh; if short-term storage is necessary, they should be kept at -80°C to prevent degradation.[4] To maintain compound efficacy, repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[9]

Isolation and Purification from Natural Sources

Being a natural product, 3,6-Caryolanediol is obtained through extraction and purification from plant material, such as from the pods of Sindora sumatrana.[7][8] The general workflow is a multi-step process designed to separate the target molecule from a complex mixture of other phytochemicals based on polarity and size.

General Isolation Workflow

The process leverages fundamental chromatographic principles. The initial extraction aims to pull a wide range of compounds from the plant matrix, followed by successive fractionation and purification steps to isolate the compound of interest with high purity.

Caption: General workflow for the isolation and purification of 3,6-Caryolanediol.

Exemplar Isolation Protocol

This protocol is a representative, generalized procedure. The choice of solvents and specific parameters must be optimized based on the source material and laboratory instrumentation.

-

Extraction:

-

Air-dried and powdered plant material (e.g., 500 g) is macerated with a non-polar solvent like n-hexane to remove lipids and waxes.[11]

-

The marc is then exhaustively extracted with a more polar solvent, such as methanol, for 72 hours at room temperature to extract sesquiterpenoids and other polar to mid-polar compounds.[11]

-

The methanol extract is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Fractionation via Column Chromatography:

-

Rationale: This step separates compounds based on their affinity for a polar stationary phase (silica gel) versus a non-polar mobile phase.

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a larger silica gel column.

-

The column is eluted with a solvent gradient of increasing polarity, starting with a non-polar solvent (e.g., n-hexane) and gradually introducing a more polar solvent (e.g., ethyl acetate).[12]

-

Fractions (e.g., 50-100 mL each) are collected systematically.

-

-

Purification and Analysis:

-

Each fraction is analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound.[12]

-

Fractions showing a high concentration of the desired compound are pooled and concentrated.

-

Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield 3,6-Caryolanediol with >98% purity.[6]

-

Spectroscopic Characterization

Unambiguous structure elucidation is paramount in natural product chemistry. A combination of spectroscopic techniques is required to confirm the identity and purity of isolated 3,6-Caryolanediol.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed molecular structure of organic compounds.[15]

-

¹H NMR: Provides information on the number and connectivity of protons. For 3,6-Caryolanediol, one would expect to see distinct signals for the three methyl groups, multiple overlapping signals in the aliphatic region for the CH and CH₂ groups of the tricyclic core, and signals for the two hydroxyl protons.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The spectrum of 3,6-Caryolanediol should show 15 distinct carbon signals, including those corresponding to the methyl groups and the two carbons bearing the hydroxyl groups (C-O).

-

2D NMR (COSY, HMQC, HMBC): These experiments are essential to establish the complete connectivity of the carbon skeleton and definitively assign all proton and carbon signals.[14]

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental formula of a compound.[13] High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement for 3,6-Caryolanediol, confirming its molecular formula of C₁₅H₂₆O₂.[16] Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns that can serve as a fingerprint for the molecule.[17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,6-Caryolanediol would be characterized by:

-

A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups.

-

Absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹), corresponding to C-H stretching vibrations of the sp³ hybridized carbons in the alkyl framework.

-

Chemical Reactivity

The chemical reactivity of 3,6-Caryolanediol is primarily dictated by its two hydroxyl groups. These functional groups can serve as sites for synthetic modification to explore structure-activity relationships.

-

Esterification and Etherification: The hydroxyl groups can react with acyl chlorides, anhydrides, or carboxylic acids (under acidic catalysis) to form esters. They can also be converted to ethers. These modifications would alter the lipophilicity and potentially the biological activity of the molecule.

-

Oxidation: The secondary hydroxyl group could be selectively oxidized to a ketone using mild oxidizing agents. The tertiary hydroxyl group would be resistant to oxidation under these conditions.

Biological Activity and Potential Applications

3,6-Caryolanediol belongs to the caryophyllane family of sesquiterpenes.[] While specific biological data for 3,6-Caryolanediol is limited in publicly available literature, this class of compounds is known for a wide range of pharmacological effects.[18] Related caryophyllane sesquiterpenes, such as β-caryophyllene and its oxide, have demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties.[1][19][20]

The anti-inflammatory effects of β-caryophyllene, for instance, are partly mediated through its action as a selective agonist of the cannabinoid receptor 2 (CB2), which is involved in modulating inflammatory responses.[20][21] Given the structural similarity, it is plausible that 3,6-Caryolanediol could exhibit related biological activities. However, this remains an area for active investigation. Its complex, rigid scaffold makes it an attractive starting point for medicinal chemistry campaigns and a valuable tool for life sciences research.

Conclusion

3,6-Caryolanediol is a well-defined natural sesquiterpenoid with a unique tricyclic structure. Its physical and chemical properties are dictated by its rigid carbon framework and the presence of two hydroxyl groups. The established protocols for its isolation and the powerful spectroscopic methods available for its characterization provide a solid foundation for further research. While its specific biological profile is not yet fully elucidated, its membership in the pharmacologically active caryophyllane family suggests significant potential, marking it as a compound of interest for future studies in drug discovery and chemical biology.

References

-

Fidyt, K., Fiedorowicz, A., Strządała, L., & Szumny, A. (2016). β-caryophyllene and β-caryophyllene oxide—natural compounds of anticancer and analgesic properties. Cancer Medicine, 5(10), 3007-3017. Available at: [Link]

-

Dahham, S. S., Tabana, Y. M., Iqbal, M. A., Ahamed, M. B., Ezzat, M. O., Majid, A. S., & Majid, A. M. (2015). The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna. Molecules, 20(7), 11808–11829. Available at: [Link]

-

Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds? Creative Biostructure. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 155485-76-0 | Chemical Name : 3,6-Caryolanediol. Pharmaffiliates. Available at: [Link]

-

Kopka, J. (2017). Structural Analysis of Natural Products. Analytical Chemistry, 89(1), 25-46. Available at: [Link]

-

Scandiffio, R., Geddo, F., Trovato, M., et al. (2020). β-Caryophyllene: A Sesquiterpene with Countless Biological Properties. Molecules, 25(23), 5585. Available at: [Link]

-

Royal Society of Chemistry. (2016). NMR characterisation of natural products derived from under-explored microorganisms. In Nuclear Magnetic Resonance: Volume 45. Available at: [Link]

-

Francomano, F., Caruso, A., Barbarossa, A., Fazio, A., La Torre, C., Ceramella, J., Mallamaci, R., Saturnino, C., Iacopetta, D., & Sinicropi, M. S. (2019). β-Caryophyllene: A Sesquiterpene with Countless Biological Properties. Applied Sciences, 9(24), 5420. Available at: [Link]

-

ALB Technology. (n.d.). 155485-76-0 | 3,6-Caryolanediol. ALB Technology. Available at: [Link]

-

Dembitsky, V. M. (2005). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Natural Product Communications, 1(1), 1-18. Available at: [Link]

-

MDPI. (n.d.). Special Issue : Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. Molecules. Available at: [Link]

-

IntechOpen. (2018). Diols. IntechOpen. Available at: [Link]

-

Ruggieri, F., Cirlini, M., Brighenti, V., et al. (2023). A Three-step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semi-synthesis of Chicory STLs Standards. Preprints.org. Available at: [Link]

-

Wang, Y., Zhang, Y., Chen, Z., et al. (2024). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science, 15(1), 107-113. Available at: [Link]

-

Tesso, H., & Mohammed, A. (2016). Isolation of Sesquiterpene from the Leaves Extract of Vernonia Amygdalina and Its Acute Toxicity to the Albino Mice. Chemistry and Materials Research, 8(6), 56-62. Available at: [Link]

-

EBSCO. (n.d.). Diols | Research Starters. EBSCO. Available at: [Link]

-

CAPS. (n.d.). Phytochemical: 3,6-Caryolanediol. CAPS. Available at: [Link]

-

de Souza, M. V. N. (2016). Extraction, Isolation, and Identification of Sesquiterpenes from Laurencia Species. Methods in Molecular Biology, 1378, 145-154. Available at: [Link]

-

Ruggieri, F., Cirlini, M., Brighenti, V., et al. (2023). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. Pharmaceuticals, 16(5), 771. Available at: [Link]

-

Morita, H., Nagakura, Y., Nakayama, T., et al. (2015). Isolation of Sesquiterpenoids and Trypanocidal Constituents from Artemisia adamsii. Journal of Natural Products, 78(6), 1328-1334. Available at: [Link]

-

Royal Society of Chemistry. (2024). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science. Available at: [Link]

-

PubChem. (n.d.). Caryolan-8-ol. National Center for Biotechnology Information. Available at: [Link]

-

Mitchell, J. M., Zheng, E. J., & Gani, A. (2024). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. Nature Machine Intelligence, 6(1), 1-11. Available at: [Link]

-

Royal Society of Chemistry. (2020). Spectral deep learning for prediction and prospective validation of functional groups. Chemical Science. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Cyclohexene-1-carboxaldehyde (CAS 100-50-5). Cheméo. Available at: [Link]

-

Li, Y., & Wang, J. (2023). 3DMolMS: prediction of tandem mass spectra from 3D molecular conformations. Bioinformatics, 39(5), btad293. Available at: [Link]

-

Mitchell, J. M., Zheng, E. J., & Gani, A. (2023). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. bioRxiv. Available at: [Link]

-

PubChem. (n.d.). 3,6-Octanediol. National Center for Biotechnology Information. Available at: [Link]

-

Pfeifer, N., Zolg, D. P., & Krumsiekn, J. (2021). Application of spectral library prediction for parallel reaction monitoring of viral peptides. Proteomics, 21(7-8), e2000226. Available at: [Link]

Sources

- 1. Chemopreventive Potential of Caryophyllane Sesquiterpenes: An Overview of Preliminary Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical: 3,6-Caryolanediol [caps.ncbs.res.in]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3,6-Caryolanediol | TargetMol [targetmol.com]

- 6. 155485-76-0 | 3,6-Caryolanediol [albtechnology.com]

- 7. 3,6-CARYOLANEDIOL | 155485-76-0 [m.chemicalbook.com]

- 8. 3,6-CARYOLANEDIOL CAS#: 155485-76-0 [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iiste.org [iiste.org]

- 12. researchgate.net [researchgate.net]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. books.rsc.org [books.rsc.org]

- 16. Isolation of Sesquiterpenoids and Trypanocidal Constituents from Artemisia adamsii - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 3,6-Caryolanediol in Plants

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 3,6-caryolanediol, a sesquiterpenoid of interest found in various plant species. Terpenoids represent one of the largest and most diverse classes of plant secondary metabolites, with many exhibiting significant pharmacological potential.[1] The biosynthesis of these complex molecules follows a modular framework, beginning with the assembly of a terpene backbone by terpene synthases, followed by functional modifications, primarily oxidations, catalyzed by cytochrome P450 monooxygenases (CYPs).[2] This document details the enzymatic steps from the central metabolite farnesyl pyrophosphate (FPP) to the bicyclic sesquiterpene hydrocarbon precursor, β-caryophyllene, and subsequently delineates the putative hydroxylation steps catalyzed by CYP enzymes to yield 3,6-caryolanediol. We provide field-proven experimental workflows for the identification, characterization, and heterologous production of the key enzymes involved. This guide is intended to serve as a foundational resource for researchers aiming to elucidate and engineer this pathway for applications in drug discovery and biotechnology.

Introduction: The Significance of Caryolanediols

Sesquiterpenoids are a C15 class of terpenes known for their structural complexity and diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties.[3][4][5] 3,6-Caryolanediol belongs to the caryolane family of tricyclic sesquiterpenoid diols. While research into its specific bioactivities is ongoing, related compounds like β-caryophyllene are well-documented for their interaction with cannabinoid receptor 2 (CB2), making them attractive targets for therapeutic development.[6][7] Understanding the biosynthetic origin of 3,6-caryolanediol is paramount for ensuring a sustainable supply through metabolic engineering, as extraction from natural plant sources is often hindered by low yields and complex purification processes.[8][9]

The biosynthesis of 3,6-caryolanediol is not fully elucidated in any single plant species. However, based on extensive research into terpenoid metabolism, a robust putative pathway can be constructed. This pathway begins with the cyclization of the universal sesquiterpene precursor, FPP, to form β-caryophyllene, followed by two specific hydroxylation events.

The Biosynthetic Pathway: From Precursor to Product

The formation of 3,6-caryolanediol is a two-stage process primarily localized within the plant cell's cytosol.

Stage 1: Formation of the Sesquiterpene Backbone by β-Caryophyllene Synthase (CPS)

All sesquiterpenes originate from farnesyl pyrophosphate (FPP), which is synthesized via the mevalonate (MVA) pathway in the cytosol.[10] The first committed step in the biosynthesis of 3,6-caryolanediol is the conversion of FPP into the bicyclic olefin, (−)-β-caryophyllene. This complex cyclization reaction is catalyzed by a single enzyme, (−)-β-caryophyllene synthase (CPS), a member of the terpene synthase (TPS) family.[9][11]

The reaction proceeds as follows: (2E,6E)-Farnesyl diphosphate ⇌ (−)-β-caryophyllene + diphosphate[9]

This enzyme has been identified and characterized in a wide array of plants, including Artemisia annua and Nicotiana tabacum, highlighting its widespread importance in plant secondary metabolism.[8][9]

Diagram: The Core Terpenoid Biosynthesis Pathway

The following diagram illustrates the initial steps of sesquiterpene biosynthesis, leading to the formation of the key intermediate, β-caryophyllene.

Caption: Formation of β-caryophyllene from primary metabolism.

Stage 2: Putative Hydroxylation by Cytochrome P450 Monooxygenases (CYPs)

The structural diversification of the β-caryophyllene backbone is achieved through oxidation reactions, which are almost exclusively catalyzed by cytochrome P450 enzymes (CYPs).[2][10] These heme-thiolate proteins are typically anchored to the endoplasmic reticulum and utilize NADPH and molecular oxygen to introduce hydroxyl groups onto non-activated C-H bonds.[8]

To produce 3,6-caryolanediol, β-caryophyllene must undergo two sequential hydroxylation events at the C3 and C6 positions. While the specific CYP enzymes responsible for these precise transformations in plants have yet to be definitively identified, the overall mechanism is well-understood. The catalytic cycle involves the transfer of electrons from NADPH via a cytochrome P450 reductase (CPR) to the CYP, enabling the activation of molecular oxygen and its insertion into the substrate.[10]

The proposed two-step hydroxylation is as follows:

-

β-caryophyllene + NADPH + H⁺ + O₂ → 3-hydroxy-β-caryophyllene + NADP⁺ + H₂O

-

Catalyst: A putative β-caryophyllene 3-hydroxylase (CYP)

-

-

3-hydroxy-β-caryophyllene + NADPH + H⁺ + O₂ → 3,6-caryolanediol + NADP⁺ + H₂O

-

Catalyst: A putative 3-hydroxy-β-caryophyllene 6-hydroxylase (CYP)

-

It is plausible that a single, promiscuous CYP enzyme could catalyze both steps, or that two distinct, highly specific CYPs are involved. Identifying these enzymes is the current frontier in elucidating this pathway.

Diagram: Proposed Hydroxylation of β-Caryophyllene

This diagram outlines the hypothesized final steps in the 3,6-caryolanediol biosynthesis pathway, highlighting the critical role of cytochrome P450 enzymes.

Caption: Putative two-step hydroxylation of β-caryophyllene.

Experimental Protocols for Pathway Elucidation

The following section provides detailed methodologies for the identification and characterization of the enzymes central to 3,6-caryolanediol biosynthesis. These protocols are designed as self-validating systems.

Protocol 3.1: Identification and Cloning of a β-Caryophyllene Synthase (CPS) Gene

Rationale: The first step is to isolate the gene encoding the enzyme that produces the pathway's precursor. This is typically achieved using homology-based PCR from a plant species known to produce caryophyllane-type sesquiterpenoids.

Methodology:

-

Plant Material and RNA Extraction:

-

Select a plant species known to produce β-caryophyllene or related compounds (e.g., Artemisia annua, Nicotiana tabacum).

-

Harvest young leaf tissue, flash-freeze in liquid nitrogen, and store at -80°C.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's protocol. Verify RNA integrity via gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit (e.g., SuperScript™ III, Invitrogen) with an oligo(dT) primer.

-

-

Degenerate PCR and Full-Length cDNA Amplification:

-

Design degenerate primers based on conserved regions of known plant sesquiterpene synthases (e.g., DDxxD and NSE/DTE motifs).

-

Perform PCR on the cDNA template to amplify a partial gene fragment.

-

Sequence the resulting PCR product. Use this sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length coding sequence.

-

-

Cloning into Expression Vector:

-

Amplify the full-length open reading frame (ORF) using high-fidelity DNA polymerase.

-

Clone the PCR product into a suitable bacterial expression vector, such as pET-28a(+) or pGEX, which provides an N-terminal His-tag or GST-tag for purification.

-

Verify the sequence of the final construct by Sanger sequencing.

-

Protocol 3.2: Heterologous Expression and Functional Characterization of CPS

Rationale: To confirm the function of the cloned gene, it is expressed in a microbial host, and the recombinant protein is tested for its ability to convert FPP into β-caryophyllene.

Methodology:

-

Protein Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a 50 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Cool the culture to 18°C, induce protein expression with 0.2 mM IPTG, and incubate for 16-20 hours.

-

-

Protein Purification:

-

Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse by sonication.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Purify the His-tagged protein from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.

-

Elute the protein with an imidazole gradient and desalt into storage buffer (25 mM HEPES pH 7.4, 100 mM KCl, 10% glycerol, 1 mM DTT).

-

-

In Vitro Enzyme Assay:

-

Set up the reaction in a 2 mL glass vial: 50 µg of purified protein, 50 µM FPP, in assay buffer (25 mM HEPES pH 7.4, 15 mM MgCl₂, 5 mM DTT) to a final volume of 500 µL.

-

Overlay the aqueous reaction with 500 µL of n-hexane (to trap volatile products).

-

Incubate at 30°C for 2 hours with gentle shaking.

-

-

Product Identification via GC-MS:

-

Vortex the vial, centrifuge briefly, and collect the upper hexane layer.

-

Analyze 1 µL of the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the retention time and mass spectrum of the product with an authentic β-caryophyllene standard.

-

Diagram: Workflow for Enzyme Identification and Characterization

Caption: Standard workflow for cloning and functional validation of biosynthetic enzymes.

Protocol 3.3: Identification and Characterization of a Putative β-Caryophyllene Hydroxylase (CYP)

Rationale: Identifying the specific CYP responsible for hydroxylation is challenging. A common strategy involves expressing candidate CYPs, identified through transcriptomics of relevant plant tissues, in a heterologous system like yeast, which provides the necessary endoplasmic reticulum and reductase partners for functional expression.[12][13]

Methodology:

-

Candidate Gene Selection and Cloning:

-

Perform RNA-Seq on plant tissue actively producing caryolanediols versus a non-producing control.

-

Identify differentially upregulated genes annotated as cytochrome P450s.

-

Clone the full-length ORFs of candidate CYPs into a yeast expression vector (e.g., pYES-DEST52).

-

-

Heterologous Expression in Saccharomyces cerevisiae:

-

Co-transform a suitable yeast strain (e.g., WAT11) with the CYP expression vector and a vector containing a robust cytochrome P450 reductase (CPR), such as from Arabidopsis thaliana.

-

Grow yeast transformants in selective synthetic complete medium with glucose.

-

Switch to galactose-containing medium to induce gene expression from the GAL1 promoter.

-

-

Whole-Cell Biotransformation Assay:

-

After 24-48 hours of induction, harvest the yeast cells and resuspend in a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Add β-caryophyllene (e.g., 200 µM, delivered in ethanol or DMSO) to the cell suspension.

-

Incubate at 30°C with vigorous shaking for 24 hours to allow for substrate uptake and conversion.

-

-

Metabolite Extraction and Analysis:

-

Extract the entire culture with an equal volume of ethyl acetate.

-

Concentrate the organic phase under a stream of nitrogen.

-

Analyze the extract by GC-MS. Look for new peaks with mass spectra corresponding to hydroxylated β-caryophyllene (M+ = 222 for a mono-hydroxylated product, M+ = 238 for a diol, though fragmentation is expected).

-

Confirmation of the exact structure of 3,6-caryolanediol would require purification of the product and analysis by NMR.

-

Quantitative Data and Enzyme Performance

The efficiency of a biosynthetic pathway is determined by the kinetic properties of its constituent enzymes and the titers achievable in engineered systems.

Table 1: Representative Production Titers of β-Caryophyllene

This table summarizes β-caryophyllene production in various heterologous systems, demonstrating the potential for high-level synthesis of the precursor molecule.

| Host Organism | β-Caryophyllene Synthase Source | Engineering Strategy | Titer (mg/L) | Reference |

| Escherichia coli | Nicotiana tabacum | MVA pathway integration, fed-batch fermentation | 5142 | [11] |

| Saccharomyces cerevisiae | Artemisia argyi | MVA pathway optimization, ERG20-TPS fusion | 15600 | Li, Z. et al. (2025) |

| Synechocystis sp. | Artemisia annua | Native MEP pathway | ~0.0005/week | Reinsvold, R.E. et al. (2011) |

Note: Data represents the highest reported titers and may vary significantly based on specific strain and culture conditions.

Table 2: General Kinetic Parameters for Pathway Enzymes

Understanding the kinetic parameters of terpene synthases and CYPs is crucial for metabolic modeling and engineering efforts.[14] The data below represents typical ranges for these enzyme classes, as specific data for the 3,6-caryolanediol pathway is not yet available.

| Enzyme Class | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) | Reference |

| Terpene Synthase | Prenyl Diphosphate | 1 - 50 | 0.01 - 1.0 | 200 - 100,000 | [15] |

| Cytochrome P450 | Terpene | 5 - 200 | 0.1 - 50 | 500 - 1,000,000 | [16] |

Note: These values are highly dependent on the specific enzyme, substrate, and assay conditions.

Conclusion and Future Directions

The biosynthesis of 3,6-caryolanediol in plants is proposed to occur via a two-stage process: the cyclization of FPP to β-caryophyllene by β-caryophyllene synthase, followed by sequential hydroxylations at the C3 and C6 positions by cytochrome P450 monooxygenases. While the first step is well-characterized, the specific CYPs responsible for the subsequent oxidations remain to be identified. The experimental workflows detailed in this guide provide a robust framework for the discovery and characterization of these missing enzymatic links. Successful elucidation of the complete pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of 3,6-caryolanediol and other valuable caryolanoids through synthetic biology and metabolic engineering approaches in microbial or plant hosts.[17]

References

-

Title: Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. Source: MDPI URL: [Link]

-

Title: Terpene hydroxylation with microbial cytochrome P450 monooxygenases. Source: PubMed URL: [Link]

-

Title: Research advances in cytochrome P450-catalysed pharmaceutical terpenoid biosynthesis in plants. Source: PubMed URL: [Link]

-

Title: P450 Enzyme Kinetics and Reversible Inhibition. Source: University of Washington URL: [Link]

-

Title: Discovery and Engineering of Cytochrome P450s for Terpenoid Biosynthesis. Source: PubMed URL: [Link]

-

Title: EC 4.2.3.89 - IUBMB Nomenclature. Source: IUBMB URL: [Link]

-

Title: Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Source: PMC - NIH URL: [Link]

-

Title: (−)-beta-caryophyllene synthase - Wikipedia. Source: Wikipedia URL: [Link]

-

Title: Heterologous expression of cytochrome P450 monooxygenases in different ascomycetous yeasts. Source: University of the Free State Repository URL: [Link]

-

Title: Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae. Source: PMC - NIH URL: [Link]

-

Title: The Role of Cytochromes P450 in Plants. Source: Encyclopedia.pub URL: [Link]

-

Title: The inhibitory effects of β-caryophyllene, β-caryophyllene oxide and α-humulene on the activities of the main drug-metabolizing enzymes in rat and human liver in vitro. Source: ResearchGate URL: [Link]

-

Title: Kinetic parameters of terpene synthases and variants. Source: ResearchGate URL: [Link]

-

Title: (+)-beta-caryophyllene synthase - Wikipedia. Source: Wikipedia URL: [Link]

-

Title: Engineering the Cytochrome P450 to Enhance Parthenolide Production in Saccharomyces cerevisiae. Source: ResearchGate URL: [Link]

-

Title: Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana. Source: PMC - NIH URL: [Link]

-

Title: Development of a platform yeast strain for cytochrome P450-containing pathway. Source: FWF Projects Database URL: [Link]

-

Title: Hydrocarbon hydroxylation by cytochrome P450 enzymes. Source: Semantic Scholar URL: [Link]

-

Title: β-Caryophyllene Inhibits Monoacylglycerol Lipase Activity and Increases 2-Arachidonoyl Glycerol Levels In Vivo: A New Mechanism of Endocannabinoid-Mediated Analgesia? Source: The Journal of Neuroscience URL: [Link]

-

Title: Cytochrome P450-dependent fatty acid hydroxylases in plants. Source: ResearchGate URL: [Link]

-

Title: Caryophyllene - Wikipedia. Source: Wikipedia URL: [Link]

-

Title: Cytochrome P450 Family Member CYP704B2 Catalyzes the -Hydroxylation of Fatty Acids and Is Required for Anther Cutin Biosynthesis and Pollen Exine Formation in Rice. Source: Amanote Research URL: [Link]

-

Title: Physicochemical characterization and pharmacokinetics evaluation of β-caryophyllene/β-cyclodextrin inclusion complex. Source: PubMed URL: [Link]

-

Title: Highly efficient biosynthesis of β-caryophyllene with a new sesquiterpene synthase from tobacco. Source: PMC - NIH URL: [Link]

-

Title: Cannabidiol and Beta-Caryophyllene in Combination: A Therapeutic Functional Interaction. Source: MDPI URL: [Link]

-

Title: CYP264B1 from Sorangium cellulosum So ce56: a fascinating norisoprenoid and sesquiterpene hydroxylase. Source: PubMed URL: [Link]

-

Title: Chemical structure of β-caryophyllene... Source: ResearchGate URL: [Link]

-

Title: A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Source: MDPI URL: [Link]

-

Title: Exploring the potential of cyclic ion mobility mass spectrometry for the characterization of isomeric phenolics and lipids in food. Source: Wageningen University & Research URL: [Link]

-

Title: A Guide to the Analysis of Chiral Compounds by GC. Source: Restek URL: [Link]

-

Title: In-vitro CYP inhibition pooled. Source: Protocols.io URL: [Link]

-

Title: β-Caryophyllene promotes osteoblastic mineralization, and suppresses osteoclastogenesis and adipogenesis in mouse bone marrow cultures in vitro. Source: NIH URL: [Link]

-

Title: Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Source: ResearchGate URL: [Link]

-

Title: Design and Characterization of Stable β-Caryophyllene-loaded Nanoemulsions: A Rational HLB-Based Approach for Enhanced Volatility Control and Sustained Release. Source: Beilstein Journals URL: [Link]

-

Title: β-caryophyllene biosynthesis | Pathway. Source: PubChem - NIH URL: [Link]

-

Title: Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Source: NIH URL: [Link]

-

Title: A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Source: NIH URL: [Link]

-

Title: Beta-caryophyllene as an antioxidant, anti-inflammatory and re-epithelialization activities in a rat skin wound excision model. Source: PubMed URL: [Link]

Sources

- 1. P450 fingerprinting method for rapid discovery of terpene hydroxylating P450 catalysts with diversified regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient terpene hydroxylation catalysts based upon P450 enzymes derived from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabidiol and Beta-Caryophyllene in Combination: A Therapeutic Functional Interaction [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Beta-caryophyllene as an antioxidant, anti-inflammatory and re-epithelialization activities in a rat skin wound excision model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Caryophyllene promotes osteoblastic mineralization, and suppresses osteoclastogenesis and adipogenesis in mouse bone marrow cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-caryophyllene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (−)-beta-caryophyllene synthase - Wikipedia [en.wikipedia.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Highly efficient biosynthesis of β-caryophyllene with a new sesquiterpene synthase from tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineering the cytochrome P450 to enhance parthenolide production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. courses.washington.edu [courses.washington.edu]

- 15. researchgate.net [researchgate.net]

- 16. CYP264B1 from Sorangium cellulosum So ce56: a fascinating norisoprenoid and sesquiterpene hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a platform yeast strain for cytochrome P450-containing pathway [research.chalmers.se]

Spectroscopic Data of 3,6-Caryolanediol: A Predictive and Comparative Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,6-Caryolanediol, a sesquiterpenoid of the caryophyllane class. Due to the limited availability of experimentally derived spectra for 3,6-Caryolanediol in public-domain literature, this document employs a predictive approach grounded in the well-characterized spectroscopic data of the closely related analogue, caryophyllene oxide. By presenting a detailed analysis of the experimental data for caryophyllene oxide and leveraging established principles of spectroscopic theory, this guide offers reasoned predictions for the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra of 3,6-Caryolanediol. This work is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification, characterization, and quality control of caryophyllane-type sesquiterpenoids.

Introduction: The Structural Elucidation Challenge

3,6-Caryolanediol is a saturated bicyclic sesquiterpenoid alcohol belonging to the caryophyllane family. The structural complexity of caryophyllanes, which feature a unique fused cyclobutane-cyclononane ring system, necessitates a multi-technique spectroscopic approach for unambiguous characterization. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for elucidating the molecular structure, identifying functional groups, and ensuring the purity of such natural products.

This guide addresses the current gap in readily available, published experimental spectroscopic data for 3,6-Caryolanediol. To overcome this, we present a detailed analysis based on predictive methodologies and comparative data from the extensively studied and structurally similar compound, caryophyllene oxide.

The Caryophyllane Skeleton: A Spectroscopic Benchmark with Caryophyllene Oxide

To build a predictive model for 3,6-Caryolanediol, it is essential to first understand the characteristic spectroscopic features of the core caryophyllane skeleton. Caryophyllene oxide, a natural bicyclic sesquiterpene, serves as an excellent reference compound.[1]

Mass Spectrometry (MS) of Caryophyllene Oxide

Electron Ionization Mass Spectrometry (EI-MS) of caryophyllene oxide typically shows a molecular ion peak ([M]⁺) at m/z 220, corresponding to its molecular formula, C₁₅H₂₄O.[2] The fragmentation pattern is characteristic of the caryophyllane framework and provides valuable structural clues.

Key Fragmentation Pathways of Caryophyllene Oxide:

A common fragmentation pattern involves the cleavage of the cyclobutane ring and subsequent rearrangements. The mass spectrum of caryophyllene oxide often displays prominent fragment ions at m/z 79, 93, and 107.[2] The base peak is frequently observed at m/z 79.[2] The ion at m/z 93 can be attributed to the loss of a propene radical from a larger fragment, a characteristic feature in the fragmentation of sesquiterpenes.[2]

Diagram: Proposed Fragmentation of Caryophyllene Oxide

Caption: Simplified fragmentation pathway for caryophyllene oxide.

Infrared (IR) Spectroscopy of Caryophyllene Oxide

The IR spectrum of caryophyllene oxide is characterized by the absence of strong hydroxyl (O-H) and carbonyl (C=O) stretching bands. Key absorptions include:

-

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region, typical for sp³-hybridized C-H bonds in the alkane framework.

-

C-O Stretching: A characteristic band for the epoxide C-O stretch, typically observed in the 1250 cm⁻¹ region.

-

C-H Bending: Absorptions in the 1365-1470 cm⁻¹ range corresponding to the bending vibrations of CH₂, and CH₃ groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Caryophyllene Oxide

The ¹H and ¹³C NMR spectra of caryophyllene oxide provide a detailed map of the carbon and proton environments within the molecule. The presence of the epoxide and the unique bicyclic structure result in a complex but interpretable set of signals.

Experimental Protocol for NMR Data Acquisition (Reference: Caryophyllene Oxide):

-

Sample Preparation: Dissolve approximately 5-10 mg of purified caryophyllene oxide in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer. Key parameters include a spectral width of 220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hours).

-

2D NMR Experiments: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

Diagram: 2D NMR Workflow for Structural Elucidation

Caption: Workflow for structural elucidation using 2D NMR.

Table 1: Experimental ¹H and ¹³C NMR Data for Caryophyllene Oxide in CDCl₃

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 1 | 50.8 | 1.55 (m) |

| 2 | 39.2 | 1.90 (m), 1.25 (m) |

| 3 | 34.0 | 2.20 (m), 1.40 (m) |

| 4 | 59.8 | - |

| 5 | 63.8 | 2.88 (dd, J = 10.4, 4.2) |

| 6 | 29.9 | 1.65 (m), 1.35 (m) |

| 7 | 30.2 | 2.30 (m), 2.05 (m) |

| 8 | 151.9 | - |

| 9 | 39.8 | 1.85 (m) |

| 10 | 27.2 | 2.60 (m), 1.30 (m) |

| 11 | 34.9 | - |